4,5-Difluoro-2-formylbenzonitrile 4,5-Difluoro-2-formylbenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15744885
InChI: InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H
SMILES:
Molecular Formula: C8H3F2NO
Molecular Weight: 167.11 g/mol

4,5-Difluoro-2-formylbenzonitrile

CAS No.:

Cat. No.: VC15744885

Molecular Formula: C8H3F2NO

Molecular Weight: 167.11 g/mol

* For research use only. Not for human or veterinary use.

4,5-Difluoro-2-formylbenzonitrile -

Specification

Molecular Formula C8H3F2NO
Molecular Weight 167.11 g/mol
IUPAC Name 4,5-difluoro-2-formylbenzonitrile
Standard InChI InChI=1S/C8H3F2NO/c9-7-1-5(3-11)6(4-12)2-8(7)10/h1-2,4H
Standard InChI Key FXBCAPHCPOOUMO-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=CC(=C1F)F)C#N)C=O

Introduction

4,5-Difluoro-2-formylbenzonitrile is a substituted benzonitrile compound featuring a benzene ring with two fluorine atoms and a formyl group attached. Its molecular structure is defined by the presence of electron-withdrawing groups, which significantly influence its chemical reactivity and physical properties. The compound is represented by the CAS number 50773-41-6 and is of interest in organic chemistry due to its versatile applications in chemical synthesis and material science.

Synthesis Methods

The synthesis of 4,5-Difluoro-2-formylbenzonitrile involves multi-step processes that typically include:

  • Fluorination of Benzonitrile Derivatives: Introducing fluorine atoms selectively at specific positions on the benzene ring.

  • Formylation Reactions: Functionalizing the aromatic ring with a formyl group through electrophilic aromatic substitution or other advanced methods.

Reaction Conditions:

  • Controlled temperature and solvent selection are critical for achieving high yields.

  • Catalysts may be employed to enhance selectivity.

Characterization Techniques:
To confirm the structure of the synthesized compound:

  • NMR Spectroscopy: Identifies chemical shifts associated with fluorine, nitrile, and formyl groups.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Detects characteristic vibrations for -CN and -CHO groups.

Chemical Reactivity

The reactivity of 4,5-Difluoro-2-formylbenzonitrile is influenced by its functional groups:

  • Nucleophilic Addition Reactions: The formyl group can undergo reactions with nucleophiles such as amines or alcohols to form imines or acetals.

  • Condensation Reactions: The compound can participate in condensation reactions with active methylene compounds to synthesize heterocyclic derivatives.

  • Stabilization of Intermediates: The electron-withdrawing fluorine atoms stabilize reaction intermediates, broadening its utility in organic synthesis.

Applications

4,5-Difluoro-2-formylbenzonitrile has diverse applications in scientific research and industrial chemistry:

  • Intermediate in Organic Synthesis:

    • Used to synthesize pharmaceuticals and agrochemicals.

    • Precursor for heterocyclic compounds.

  • Material Science:

    • Its fluorinated structure enhances thermal stability and chemical resistance in polymer applications.

  • Medicinal Chemistry:

    • Potential use in designing bioactive molecules due to its reactive sites.

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